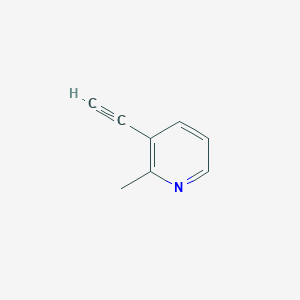![molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine CAS No. 362606-16-4](/img/structure/B1340145.png)
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-[1,6]naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:
1,2,3,4-tetrahydro-[1,6]naphthyridine+NBS→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro structure can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydro ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.
Major Products
The major products depend on the type of reaction. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a ketone or aldehyde derivative.
科学的研究の応用
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-[1,6]naphthyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Chloro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
8-Fluoro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
The presence of the bromine atom in 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine makes it unique compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and its ability to interact with biological targets, potentially leading to distinct biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKJNJWYCYMTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475914 |
Source


|
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-16-4 |
Source


|
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

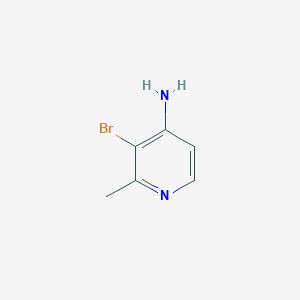


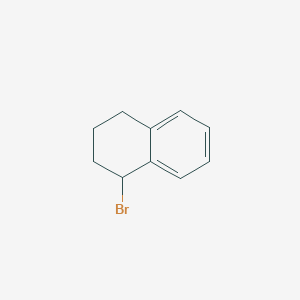
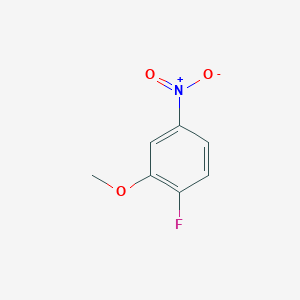


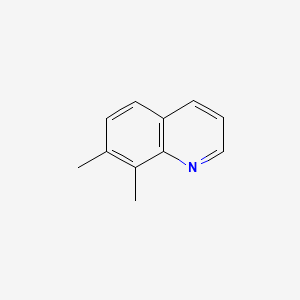

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)
